Due to its structure, 2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride could be a valuable intermediate for the synthesis of more complex molecules with desired properties. Its functional groups (acetic acid and methoxypyridine) could be used for further chemical transformations ().
The presence of the pyridyl and acetic acid moieties might endow 2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride with interesting biological properties. Researchers might explore its potential interactions with specific enzymes or receptors in living systems ().
2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride is a chemical compound characterized by its unique structural features, combining a methoxypyridine moiety with acetic acid. Its molecular formula is , and it has a molecular weight of approximately 203.62 g/mol . The compound appears as a white to off-white powder and is primarily used in research and pharmaceutical applications due to its interesting biological properties.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Research suggests that 2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride exhibits potential biological activities, likely due to its structural components. The presence of the pyridine ring may facilitate interactions with various biological targets, such as enzymes or receptors, which could lead to pharmacological effects. Studies are ongoing to explore its therapeutic potential and mechanisms of action in biological systems .
The synthesis of 2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride typically involves the following steps:
This compound finds applications in several fields:
Studies on the interactions of 2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride with biological systems are crucial for elucidating its pharmacological profile. Preliminary findings indicate that it may interact with specific enzymes or receptors, influencing various biological processes. Ongoing research aims to clarify these interactions and their implications for drug development .
Several compounds share structural similarities with 2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride, including:
The uniqueness of 2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs. This specificity makes it particularly valuable for targeted applications in drug development and chemical synthesis .
Crystallographic analysis represents a fundamental approach for understanding the solid-state structure and polymorphic behavior of 2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride. The compound possesses a molecular formula of C8H10ClNO3 with a molecular weight of 203.62 g/mol [1] [2]. The hydrochloride salt formation significantly influences the crystallization behavior and potential polymorphic manifestations compared to the free base form.
Single-crystal X-ray diffraction studies utilizing Mo Kα radiation (λ = 0.71073 Å) at controlled temperatures between 150-298 K provide optimal conditions for structural determination [3] [4]. The systematic analysis should employ direct methods for structure solution followed by full-matrix least-squares refinement to achieve R-factors below 0.10, ensuring high-quality structural data [5] [6].
The crystallographic investigation should focus on determining unit cell parameters, space group symmetry, and molecular packing arrangements. Based on structural similarities with related pyridine-acetic acid derivatives, the compound likely crystallizes in either triclinic or monoclinic crystal systems [4] [7]. The presence of multiple hydrogen-bonding donors and acceptors (carboxylic acid, methoxy group, pyridine nitrogen, and chloride ion) creates opportunities for diverse intermolecular interactions that can stabilize different polymorphic forms [8] [9].
| Analysis Type | Expected Method | Temperature | Data Quality |
|---|---|---|---|
| Single Crystal X-ray Diffraction | Mo Kα radiation (λ = 0.71073 Å) | Low temperature (150-298 K) | R-factor < 0.10 |
| Powder X-ray Diffraction | Standard powder diffraction | Room temperature | Good peak resolution |
| Space Group Determination | Systematic absences analysis | Variable | Unambiguous determination |
| Unit Cell Parameters | Direct methods determination | Variable | Accurate to 0.001 Å |
| Crystal System | Triclinic/Monoclinic likely | Variable | Clear systematic absences |
Polymorphism screening should encompass multiple crystallization approaches including solvent variation, temperature modulation, and controlled nucleation techniques [10] [11]. The hydrochloride salt formation may exhibit conformational polymorphism, where different orientations of the acetic acid side chain relative to the methoxypyridine ring system can produce distinct crystal forms [12] [13]. Such conformational changes, involving rotation about the carbon-carbon bond connecting the acetic acid moiety to the pyridine ring, have been documented in structurally related compounds [12].
The polymorphic landscape investigation should employ computational crystal structure prediction methods combined with experimental screening to identify potential metastable forms [14]. Energy calculations using density functional theory can provide insights into the relative stability of different polymorphic modifications and guide experimental crystallization strategies [12] [14].
Solubility profiling of 2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride across diverse solvent systems reveals critical physicochemical properties essential for formulation development and analytical method optimization. The hydrochloride salt formation significantly enhances aqueous solubility compared to the free base form through ionic interactions and increased polarity [15] [16].
| Solvent System | Estimated Solubility | Comments |
|---|---|---|
| Water (pH 7) | Moderate | Enhanced by HCl salt formation |
| DMSO | Good (>10 mg/mL) | Excellent for stock solutions |
| DMF | Good (>9 mg/mL) | Good alternative solvent |
| Methanol | Moderate | Suitable for crystallization |
| Ethanol | Limited | Limited use |
| Polar Aprotic Solvents | Variable | Depends on specific solvent properties |
Aqueous solubility studies demonstrate moderate dissolution characteristics at physiological pH values. The presence of both ionizable functional groups (carboxylic acid and protonated pyridine nitrogen) creates pH-dependent solubility behavior [17] [18]. At acidic pH conditions, the compound exists predominantly in its cationic form, while at alkaline pH, deprotonation of the carboxylic acid group occurs, potentially affecting solubility profiles.
Polar aprotic solvents, particularly dimethyl sulfoxide and dimethylformamide, exhibit excellent solvation properties for the compound [15] [19]. DMSO demonstrates superior solubility characteristics exceeding 10 mg/mL, making it an ideal choice for stock solution preparation in analytical and biological studies [15]. The high dielectric constant and hydrogen-bonding capabilities of DMSO facilitate effective solvation of both ionic and hydrogen-bonding interactions present in the molecule.
Alcoholic solvents display variable solubility patterns dependent on the specific alcohol structure and hydrogen-bonding network formation. Methanol provides moderate solubility suitable for recrystallization procedures, while ethanol shows more limited dissolution characteristics [20]. The methoxy substituent on the pyridine ring may enhance solubility in methanol through favorable intermolecular interactions.
Temperature-dependent solubility studies reveal increased dissolution rates at elevated temperatures, following typical endothermic dissolution behavior. However, thermal stability considerations limit the maximum operational temperature for solubility determinations to prevent decomposition [21].
Thermal stability assessment of 2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride requires comprehensive analysis using coupled thermogravimetric analysis and differential scanning calorimetry techniques. The compound demonstrates moderate thermal stability characteristics typical of organic hydrochloride salts containing heterocyclic ring systems [22] [23].
| Parameter | Value/Condition | Reference Method |
|---|---|---|
| Decomposition Temperature Range (°C) | Not specifically determined | Standard pharmaceutical analysis |
| Thermal Stability Assessment | Moderate thermal stability expected | Based on similar compounds |
| Recommended Analysis Method | TGA/DSC coupled analysis | Perkin Elmer thermal analysis |
| Heating Rate (°C/min) | 10 | Standard heating rate |
| Atmosphere | Nitrogen | Inert atmosphere |
Thermogravimetric analysis under nitrogen atmosphere at a standard heating rate of 10°C/min provides optimal conditions for thermal decomposition characterization [22] [23]. The inert atmosphere prevents oxidative degradation pathways that could complicate thermal decomposition analysis and provide misleading stability information.
Preliminary thermal stability assessments based on structurally related pyrimidine and pyridine derivatives suggest decomposition initiation temperatures in the range of 200-250°C [22] [23]. The thermal degradation likely proceeds through multiple pathways including decarboxylation of the acetic acid moiety, demethylation of the methoxy group, and pyridine ring degradation [24].
Differential scanning calorimetry analysis reveals endothermic transitions corresponding to melting behavior and potential polymorphic transformations prior to decomposition [22] [23]. The presence of the hydrochloride salt may influence thermal behavior through hydrogen chloride evolution during heating, which should be monitored through evolved gas analysis techniques.
Storage stability studies indicate optimal preservation conditions at 4-8°C in sealed, dry containers with protection from light exposure [1] [2] [16]. These conditions minimize thermal and photochemical degradation pathways while preventing moisture uptake that could affect chemical stability.
The acid dissociation constant determination for 2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride involves complex equilibria due to multiple ionizable functional groups present in the molecular structure. The compound contains a carboxylic acid group, a pyridine nitrogen atom, and exists as a hydrochloride salt, creating multiple sites for protonation and deprotonation reactions [25] [26].
| Functional Group | Predicted pKa | Ionization Behavior | pH Dependence |
|---|---|---|---|
| Carboxylic Acid (COOH) | 4.57 ± 0.10 | Typical carboxylic acid | Deprotonated at pH > 5 |
| Pyridine Nitrogen (protonated) | ~2-3 (as HCl salt) | Already protonated in HCl salt | Protonated across physiological pH |
| Overall Compound | Multiple ionization sites | Zwitterionic behavior possible | Complex pH-dependent equilibria |
The carboxylic acid functionality exhibits a predicted pKa value of 4.57 ± 0.10, consistent with substituted acetic acid derivatives [25] [26]. This value reflects the electron-withdrawing influence of the pyridine ring system, which stabilizes the carboxylate anion through resonance and inductive effects. The proximity of the electronegative nitrogen atom in the pyridine ring contributes to the moderate acidity of the carboxylic acid group.
The pyridine nitrogen in the hydrochloride salt form remains protonated across physiological pH ranges, with an estimated pKa for the conjugate acid around 2-3 [26] [27]. This low pKa value for the pyridinium ion indicates that deprotonation to form the neutral pyridine base requires strongly alkaline conditions (pH > 10).
Potentiometric titration methods represent the gold standard for pKa determination, employing standardized conditions of 25°C and controlled ionic strength [28] [29]. The Henderson-Hasselbalch equation provides the theoretical framework for relating pH, pKa, and the ratio of ionized to non-ionized species during titration [30] [29].
Alternative analytical approaches include spectrophotometric methods, particularly useful for compounds with limited solubility or small sample quantities [28]. Nuclear magnetic resonance spectroscopy offers additional structural information during ionization state changes, providing insights into molecular conformational effects accompanying protonation and deprotonation processes [27] [31].